N-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
N-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that falls under the category of triazole derivatives Triazoles are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the triazole ring: : This involves the reaction of appropriate starting materials to form the triazole core.
Introduction of substituents: : The benzylthio and 3-chlorophenyl groups are introduced through nucleophilic substitution reactions.
Attachment of the 4-methoxybenzamide moiety: : This step involves amidation reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity, often using catalysts and solvents that are efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, which could modify the sulfur-containing benzylthio group.
Reduction: : The compound can also be subjected to reduction reactions, affecting the nitro groups or other reducible functionalities.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at positions where reactive groups like chlorine are present.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Various nucleophiles or electrophiles depending on the substitution required.
Major Products
The major products depend on the reaction conditions and the specific reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenation or amine formation.
Scientific Research Applications
N-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has numerous scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: : Investigated for its potential as an enzyme inhibitor or as a probe in studying biochemical pathways.
Medicine: : Explored for its antimicrobial and anticancer properties, with studies focusing on its mechanism of action and efficacy.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. For example, in antimicrobial applications, it might inhibit key enzymes required for the survival of pathogens. The triazole ring and substituents play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(benzylthio)-4-methoxybenzamide
4-(3-chlorophenyl)-4H-1,2,4-triazole
Benzylthio substituted triazoles
Uniqueness
What sets N-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide apart is its unique combination of substituents which confer specific biological activities and chemical reactivity. This makes it a valuable compound for diverse research applications.
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Properties
IUPAC Name |
N-[[5-benzylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S/c1-31-21-12-10-18(11-13-21)23(30)26-15-22-27-28-24(32-16-17-6-3-2-4-7-17)29(22)20-9-5-8-19(25)14-20/h2-14H,15-16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBCLFPJZKMAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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